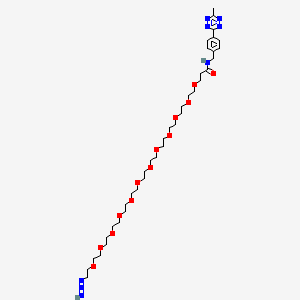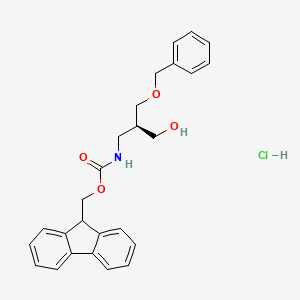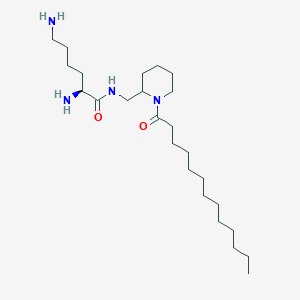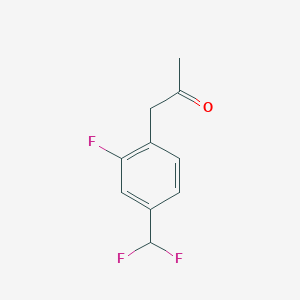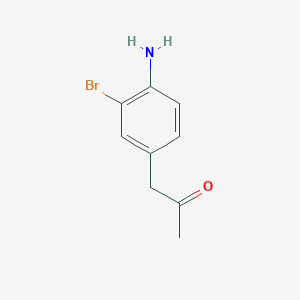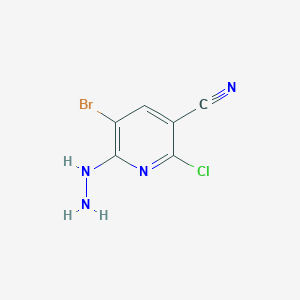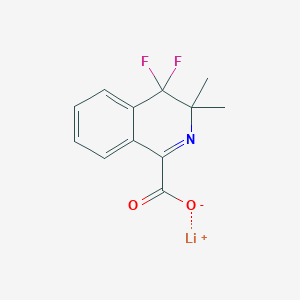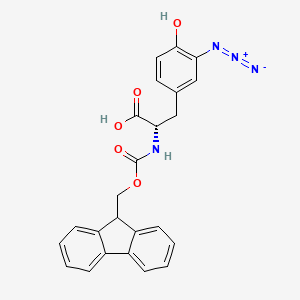
Fmoc-Tyr(3-N3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(3-N3)-OH is a modified amino acid derivative used in peptide synthesis. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is replaced with an azide group (3-N3). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-N3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azide Group: The hydroxyl group on the phenyl ring of Fmoc-protected tyrosine is converted to an azide group. This can be done by first converting the hydroxyl group to a leaving group, such as a tosylate, and then substituting it with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are reacted with Fmoc chloride in industrial reactors.
Azide Introduction: The protected tyrosine is then subjected to azidation reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Tyr(3-N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Azide Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Peptides: Formed by coupling the deprotected amino group with other amino acids or peptide fragments.
Applications De Recherche Scientifique
Chemistry
Fmoc-Tyr(3-N3)-OH is used in the synthesis of peptides and peptidomimetics
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. The azide group can be used to attach drug molecules or imaging agents to peptides, improving their therapeutic efficacy and diagnostic capabilities.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s versatility in chemical reactions makes it valuable for the production of complex peptide-based therapeutics.
Mécanisme D'action
The mechanism of action of Fmoc-Tyr(3-N3)-OH involves its incorporation into peptides and subsequent reactions of the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making this compound a valuable tool in chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Tyr(3-I)-OH: A similar compound where the hydroxyl group is replaced with an iodine atom.
Fmoc-Tyr(3-Br)-OH: A similar compound where the hydroxyl group is replaced with a bromine atom.
Fmoc-Tyr(3-Cl)-OH: A similar compound where the hydroxyl group is replaced with a chlorine atom.
Uniqueness
Fmoc-Tyr(3-N3)-OH is unique due to the presence of the azide group, which allows for bioorthogonal click chemistry reactions
Propriétés
Formule moléculaire |
C24H20N4O5 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |
Clé InChI |
XRAZLYLBQWFQCZ-NRFANRHFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
